molecular formula C4H12N+ B1227033 Diethylammonium

Diethylammonium

Cat. No.: B1227033
M. Wt: 74.14 g/mol
InChI Key: HPNMFZURTQLUMO-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Diethylammonium is a secondary aliphatic ammonium ion resulting from the protonation of the amino group of diethylamine. It is a conjugate acid of a diethylamine.

Properties

Molecular Formula

C4H12N+

Molecular Weight

74.14 g/mol

IUPAC Name

diethylazanium

InChI

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/p+1

InChI Key

HPNMFZURTQLUMO-UHFFFAOYSA-O

SMILES

CC[NH2+]CC

Canonical SMILES

CC[NH2+]CC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl 1-(3-fluoro-4-(5-(pyridin-2-ylmethyl)benzofuran-2-yl)benzyl)azetidine-3-carboxylate (31 mg, 70 μmol) in THF (2 mL) was treated with 1M LiOH in H2O (0.4 mL) and stirred at 24° C. for 3 h, neutralized with 0.1M aqueous HCl, and evaporated. Purification by SFC (supercritical flash chromatography) resulted in title compound as its diethylammonium salt [hS1P1 EC50=31 nM]. 1H NMR (400 MHz, CD3OD) δ ppm 8.48 (d, J=0.8 Hz, 1H), 8.02 (t, J=7.9 Hz, 1H), 7.78 (t, J=5.9 Hz, 1H), 7.54 (s, 1H), 7.48 (d, J=10.0 Hz, 1H), 7.33-7.22 (m, 6H), 4.25 (s, 2H), 3.95 (s, 2H), 3.82 (t, J=8.6 Hz, 2H), 3.68 (t, J=8.5 Hz, 2H), 3.36-3.34 (m, 1H, partially overlapping with CD3OH signal), 3.05 (q, J=7.4 Hz, 2H), 1.31 (t, J=7.2 Hz, 3H). MS (ESI) m/z: Calculated: 416.2; Observed: 417.2 (M++1).
Name
ethyl 1-(3-fluoro-4-(5-(pyridin-2-ylmethyl)benzofuran-2-yl)benzyl)azetidine-3-carboxylate
Quantity
31 mg
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reactant
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2 mL
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0 (± 1) mol
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reactant
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0.4 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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